molecular formula C11H8N2O3 B1297763 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 85841-67-4

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1297763
CAS RN: 85841-67-4
M. Wt: 216.19 g/mol
InChI Key: PMFWIANLJTWYNH-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound that has been the subject of various studies due to its potential applications and reactivity. The compound is characterized by the presence of a nitrophenyl group and a pyrrole ring, which makes it an interesting target for synthetic and medicinal chemistry research .

Synthesis Analysis

The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been explored in the literature. For example, a study demonstrated a "one-pot" cascade approach to 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes, providing insights into the practical reactions and plausible mechanisms involved in the synthesis process .

Molecular Structure Analysis

The molecular structure of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been investigated experimentally and theoretically in related studies. These analyses have provided valuable information about the optimized structure, vibrational frequencies, and charge distribution within the molecule, shedding light on its stability and potential reactivity .

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of nucleophilic substitution reactions in indole chemistry. Studies have highlighted its role as a versatile electrophile, demonstrating regioselective reactions with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives, showcasing its potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde have been characterized in various studies, providing insights into its spectroscopic data, stability, and potential applications in nonlinear optics. Additionally, molecular docking studies have indicated potential pharmacological activities, suggesting its relevance in drug discovery and development .

References:

  • "One-pot" cascade approach to 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes
  • Infrared spectrum, structural and optical properties and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 1,4-Dihydro-4-(nitromethyl)-2-phenyl-1-tosylquinoline-3-carbaldehyde
  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles

Scientific Research Applications

  • Green Synthesis Methods : A study by Niknam and Mojikhalifeh (2014) demonstrates the synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a green, catalyst-free and solvent-free method. This approach includes the use of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives, highlighting its utility in eco-friendly synthetic processes (Niknam & Mojikhalifeh, 2014).

  • Chemical Transformations and Syntheses : Kimbaris and Varvounis (2000) explored the reduction of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives, providing new methods for synthesizing pyrrolo[1,2-b]cinnolin-10-one ring systems. This indicates the compound's relevance in developing novel organic synthesis pathways (Kimbaris & Varvounis, 2000).

  • Antimicrobial Applications : Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, including 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde. These compounds showed significant antimicrobial activity, demonstrating the compound's potential in biomedical applications (Hamed et al., 2020).

  • Molecular Magnetic Materials : Giannopoulos et al. (2014) used 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, in the synthesis of a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior. This research opens up avenues for using such compounds in designing new magnetic materials (Giannopoulos et al., 2014).

  • Electrochromic Devices : In the field of materials science, Variş et al. (2006) synthesized derivatives of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde for use in electrochromic devices. These polymers showed promising properties for applications in smart windows and displays (Variş et al., 2006).

  • Development of New Organic Compounds : Chun et al. (2020) described an iron-catalyzed transfer hydrogenation process using 1-(2-nitrophenyl)pyrroles, closely related to 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, for synthesizing pyrrolo[1,2-α]quinoxalines. This represents another example of the compound's utility in organic synthesis (Chun et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activity.


Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(3-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFWIANLJTWYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346436
Record name 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

85841-67-4
Record name 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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